molecular formula C28H27N3O5 B2620469 N-(4-ethylphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide CAS No. 894560-11-3

N-(4-ethylphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide

Cat. No.: B2620469
CAS No.: 894560-11-3
M. Wt: 485.54
InChI Key: XEJRXNKIEPOOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. N-(4-ethylphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide is a synthetic quinoline derivative of high chemical purity, intended for research and development purposes. This compound is provided as a stable solid and should be stored sealed in a dry environment at room temperature. The complex molecular structure of this reagent suggests potential for use in various biochemical and pharmacological research areas. Researchers are exploring its utility, which may include serving as a key intermediate in organic synthesis or as a candidate for in vitro biological screening against specific therapeutic targets. Its mechanism of action is currently under investigation. As with any compound of this nature, its applications and specific mechanistic pathways require further empirical validation. Please consult the available safety data sheet prior to handling.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5/c1-3-18-4-6-22(7-5-18)30-27(32)16-31-24-14-26-25(35-17-36-26)13-19(24)12-20(28(31)33)15-29-21-8-10-23(34-2)11-9-21/h4-14,29H,3,15-17H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJRXNKIEPOOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction using appropriate diol precursors.

    Attachment of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Formation of the Acetamide Group: The acetamide group can be formed through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and acetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The dioxolo ring and quinoline core play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Quinoline Derivatives:
  • Compound 9b (): N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide. Key Differences: Lacks the fused dioxolo ring and 4-methoxyphenylamino methyl group. Properties: Molecular weight 337.6 g/mol, methoxy group enhances electron density. Exhibited cytotoxicity in vitro, suggesting acetamide-quinoline hybrids as promising scaffolds .
  • Compound 3x (): 5-(2-(4-chlorophenyl)-2-oxoethyl)-5-methylbenzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-one. Key Differences: Isoquinoline core with imidazo ring; chloro substituent increases electrophilicity. Properties: Chlorine may improve metabolic stability but reduce solubility compared to methoxy groups.
Fused Ring Systems:
  • Compound in : N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide. Key Differences: Pyrimidoindole core with sulfanyl linkage instead of dioxolo-quinoline. Properties: Sulfanyl groups may confer redox activity or metal-binding capacity, differing from the target compound's amino methyl group .

Substituent Effects

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Dioxolo-quinoline 4-Methoxyphenylamino methyl, 4-ethylphenyl ~450 (estimated) High lipophilicity, potential for π-π interactions
9b () Quinoline-4-one 6-Methoxy, 3,5-dimethylphenyl 337.6 Cytotoxic, moderate solubility
3i () Quinolin-2-yl Hexadecanamide ~400 High melting point (>250°C), low solubility
Compound Quinolin-3-yl 6-Chloro, sulfanyl linkage 434.94 Electrophilic sulfanyl group, possible thiol reactivity
Substituent Impact:
  • 4-Methoxyphenyl Group (Target) : Enhances lipophilicity and membrane permeability compared to simpler aryl groups (e.g., 3,5-dimethylphenyl in 9b) .
  • Dioxolo Ring (Target): May increase metabolic stability by protecting the quinoline core from oxidation, unlike non-fused analogs .
  • Sulfanyl vs. Amino Methyl ( vs. Target): Sulfanyl groups can participate in disulfide bonds or metal coordination, whereas amino methyl groups may facilitate hydrogen bonding .

Research Implications and Gaps

  • Structure-Activity Relationships (SAR): The target compound’s unique dioxolo-quinoline core and 4-methoxyphenylamino methyl group warrant further study to elucidate their roles in bioactivity.
  • Synthetic Challenges : Efficient synthesis of the fused dioxolo ring remains unexplored in the evidence, highlighting a need for methodological development.
  • Biological Testing: Comparative in vitro assays against quinoline derivatives (e.g., 9b, 9c) are critical to validate hypothesized advantages in stability or potency.

Biological Activity

N-(4-ethylphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide is a complex organic compound with potential biological activity. This article provides a detailed examination of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C29H29N3O5C_{29}H_{29}N_{3}O_{5} with a molecular weight of 499.6 g/mol. The compound features a quinoline core substituted with various functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC29H29N3O5C_{29}H_{29}N_{3}O_{5}
Molecular Weight499.6 g/mol
CAS Number894560-04-4

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, phenoxy-N-arylacetamides have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies involving related quinoline derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Specific pathways affected include the modulation of signaling pathways associated with tumor growth and metastasis.

Anti-inflammatory Effects

Similar compounds have been reported to possess anti-inflammatory properties. For example, the presence of methoxy groups in the structure may enhance the anti-inflammatory response by inhibiting pro-inflammatory cytokines . This activity can be particularly beneficial in conditions such as arthritis and other inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in disease pathways.

Study on Antimicrobial Activity

In a recent study published in ResearchGate, researchers synthesized various derivatives of phenoxy-N-arylacetamides and tested their antibacterial efficacy against Staphylococcus aureus and Candida albicans. The results indicated that certain modifications to the molecular structure significantly enhanced antimicrobial activity .

Anticancer Research

A study highlighted in PMC examined quinoline derivatives similar to this compound for their anticancer properties. The findings suggested that these compounds could inhibit cancer cell growth through apoptosis induction .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can researchers troubleshoot low yields in the final coupling step?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the quinoline core, followed by dioxane ring formation and amide coupling. Key steps include:
  • Quinoline backbone preparation : Use Friedländer condensation with substituted anilines and β-keto esters under acidic conditions .
  • Dioxane ring closure : Employ a Mitsunobu reaction or nucleophilic substitution with ethylene glycol derivatives .
  • Final coupling : Optimize the amide bond formation using HATU/DIPEA in DMF at 0–25°C to minimize side reactions. Low yields often arise from steric hindrance at the 7-position; substituting DMF with THF or adding molecular sieves can improve efficiency .

Q. How should researchers approach structural elucidation when discrepancies arise between experimental and computational NMR data?

  • Methodological Answer : Combine 2D NMR (HSQC, HMBC) to resolve ambiguous signals, particularly for protons near the dioxane ring and amide groups. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. If computational (DFT) NMR predictions conflict with experimental data, reassess solvent effects (e.g., DMSO-d6 vs. CDCl3) and conformational flexibility of the methoxyphenylamino-methyl substituent .

Q. What analytical techniques are critical for assessing purity and stability during storage?

  • Methodological Answer : Use HPLC-PDA (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to monitor degradation products. For stability, conduct accelerated stress testing (40°C/75% RH for 4 weeks) and track oxidation at the quinoline 6-oxo group via LC-MS. Store lyophilized samples under argon at -20°C to prevent hydrolysis of the acetamide .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets like kinase enzymes?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of the target kinase (e.g., EGFR or CDK2). Focus on the compound's dioxinoquinoline scaffold as a ATP-binding site competitor. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD). Adjust substituents (e.g., 4-ethylphenyl vs. 4-chlorophenyl) to optimize hydrophobic interactions .

Q. What strategies resolve contradictions in biological activity data across cell lines (e.g., IC50 variability in MCF-7 vs. HEK293)?

  • Methodological Answer : Conduct proteomic profiling (LC-MS/MS) to identify off-target effects. Compare gene expression (RNA-seq) in responsive vs. resistant cell lines. For example, upregulation of ABC transporters (e.g., P-gp) in HEK293 may explain resistance due to efflux; co-administration with verapamil (a P-gp inhibitor) can clarify this mechanism .

Q. How does the 4-methoxyphenylamino-methyl group influence metabolic stability in hepatic microsomes?

  • Methodological Answer : Perform in vitro metabolism assays using human liver microsomes (HLM) with NADPH cofactor. Monitor demethylation of the methoxy group via UPLC-QTOF. Compare half-life (t1/2) with analogs lacking the methoxy substituent. Introduce fluorine at the para position to block oxidative metabolism and retest .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.